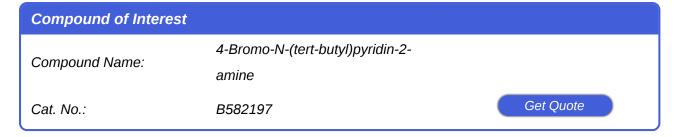


A Comprehensive Technical Guide to 4-Bromo-N-(tert-butyl)pyridin-2-amine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-N-(tert-butyl)pyridin-2-amine is a substituted aminopyridine with the definitive IUPAC name **4-Bromo-N-(tert-butyl)pyridin-2-amine**. This compound belongs to a class of heterocyclic molecules that are of significant interest in medicinal chemistry and drug discovery due to their potential as scaffolds for the development of novel therapeutic agents. Substituted aminopyridines have been identified as potent inhibitors of phosphodiesterase-4 (PDE4), an enzyme crucial in the inflammatory cascade, suggesting the potential for this compound in the treatment of inflammatory diseases.[1][2][3][4][5] This technical guide provides an in-depth overview of its chemical properties, synthesis, and potential biological significance.

Chemical and Physical Properties

4-Bromo-N-(tert-butyl)pyridin-2-amine is a stable organic compound with the following key properties:



Property	Value	Reference
IUPAC Name	4-Bromo-N-(tert-butyl)pyridin- 2-amine	
CAS Number	1256819-02-9	[6][7]
Molecular Formula	C ₉ H ₁₃ BrN ₂	[6]
Molecular Weight	229.12 g/mol	[6]
Appearance	White to off-white solid	[8]
Purity	≥97.0% (typical)	[6][8]

Synthesis and Experimental Protocols

The synthesis of **4-Bromo-N-(tert-butyl)pyridin-2-amine** can be approached through various synthetic routes, often involving the modification of a pre-functionalized pyridine ring. A common strategy involves the synthesis of the key intermediate, 2-amino-4-bromopyridine, followed by N-alkylation.

Synthesis of 2-Amino-4-bromopyridine Intermediate

A prevalent method for the synthesis of 2-amino-4-bromopyridine involves a multi-step process starting from 4-bromopyridine hydrochloride. This process includes esterification, amination, and a Hofmann degradation reaction.[9]

Experimental Protocol for 2-Amino-4-bromopyridine Synthesis (via Hofmann Degradation):[9]

- Esterification: 4-bromopyridine hydrochloride is esterified to yield crude 4-bromo-2pyridinecarboxylic acid ethyl ester.
- Amination: The crude ester is then subjected to an amination reaction to produce 4-bromo-2pyridinecarboxamide.
- Hofmann Degradation: The resulting amide undergoes a Hofmann degradation reaction to yield the final product, 2-Amino-4-bromopyridine.

Another documented method involves the reduction of 2,4-dibromopyridine-N-oxide.[10]



Experimental Protocol for 2-Amino-4-bromopyridine Synthesis (via Reduction):[10]

- Ammoniation: 2,4-dibromopyridine-N-oxide undergoes an ammoniation reaction with ammonia water.
- Reduction: The resulting intermediate is then reduced to yield 2-amino-4-bromopyridine.

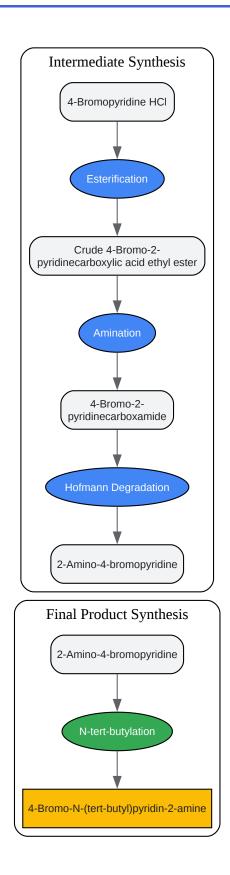
N-Alkylation to Yield 4-Bromo-N-(tert-butyl)pyridin-2amine

While a specific detailed protocol for the direct N-tert-butylation of 2-amino-4-bromopyridine was not found in the immediate search, a general approach can be inferred from standard organic synthesis techniques. This would typically involve the reaction of 2-amino-4-bromopyridine with a tert-butylating agent, such as tert-butyl bromide or isobutylene, under appropriate basic conditions.

A related synthetic route involves the protection of the amino group of 2-amino-4-bromopyridine with a tert-butoxycarbonyl (Boc) group, which can be subsequently removed.

Logical Synthesis Workflow:





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Caption: Synthetic pathway for **4-Bromo-N-(tert-butyl)pyridin-2-amine**.

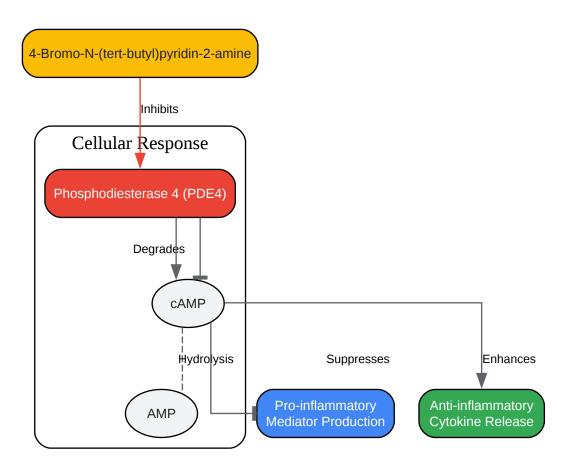


Potential Biological Activity and Signaling Pathway Involvement

Substituted aminopyridines are recognized for their inhibitory effects on phosphodiesterase-4 (PDE4). PDE4 is a key enzyme in the inflammatory process, responsible for the degradation of cyclic adenosine monophosphate (cAMP). The inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators and enhances the release of anti-inflammatory cytokines.[1][2][3][4][5]

While specific quantitative data for the inhibitory activity of **4-Bromo-N-(tert-butyl)pyridin-2-amine** on PDE4 isoforms is not readily available in the public domain, its structural similarity to known PDE4 inhibitors suggests it may exhibit similar pharmacological properties. The PDE4 enzyme family, particularly isoforms PDE4B and PDE4D, are considered the primary drivers of the anti-inflammatory effects of PDE4 inhibitors.[4]

Potential PDE4 Inhibition Signaling Pathway:





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Caption: Proposed mechanism of action via PDE4 inhibition.

Applications in Drug Discovery and Research

The structural motif of **4-Bromo-N-(tert-butyl)pyridin-2-amine** makes it a valuable building block in medicinal chemistry. The bromine atom at the 4-position serves as a versatile handle for further functionalization through various cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug screening. The tert-butyl group can influence the compound's pharmacokinetic properties, such as metabolic stability and oral bioavailability.

Given the established role of PDE4 inhibitors in treating inflammatory conditions, this compound and its derivatives are promising candidates for the development of new therapies for diseases such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[2] [8]

Conclusion

4-Bromo-N-(tert-butyl)pyridin-2-amine is a compound with significant potential in the field of drug discovery, particularly in the development of anti-inflammatory agents. Its synthesis is achievable through established chemical methodologies, and its structural features suggest a likely mechanism of action through the inhibition of the PDE4 enzyme. Further research is warranted to fully elucidate its pharmacological profile, including its specific inhibitory activity against PDE4 isoforms and its in vivo efficacy and safety. This technical guide serves as a foundational resource for researchers and scientists working with this promising molecule.

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